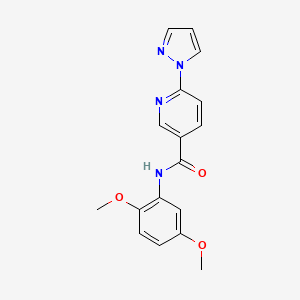

N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-23-13-5-6-15(24-2)14(10-13)20-17(22)12-4-7-16(18-11-12)21-9-3-8-19-21/h3-11H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJSCFDMIUARLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Chloronicotinamide Intermediate

The synthesis begins with 6-chloronicotinic acid (1), which is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 60°C for 4 hours. Subsequent reaction with 2,5-dimethoxyaniline (2) in the presence of triethylamine (Et₃N) yields N-(2,5-dimethoxyphenyl)-6-chloronicotinamide (3) with 78% isolated yield.

Reaction Conditions

- Molar ratio : 1 (acid chloride) : 1.2 (aniline)

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C → room temperature (RT)

- Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, column chromatography (hexane/EtOAc 3:1)

Synthetic Route 2: Pyrazole-Nicotinic Acid Coupling Followed by Amidation

Preparation of 6-(1H-Pyrazol-1-yl)Nicotinic Acid

An alternative approach first constructs the pyrazole-pyridine core. 6-Bromonicotinic acid (5) reacts with 1H-pyrazole under Ullmann conditions:

Amide Bond Formation

The carboxylic acid (6) is activated using HATU (1.2 equiv) and DIPEA (3 equiv) in DMF, followed by reaction with 2,5-dimethoxyaniline. This method achieves 85% yield with reduced epimerization risk compared to acid chloride routes.

Comparative Analysis of Synthetic Methods

Table 1 evaluates key metrics for both routes:

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 2 | 2 |

| Overall Yield | 64% (0.78×0.82) | 58% (0.68×0.85) |

| Palladium Consumption | 5 mol% | 0% |

| Byproduct Formation | <5% | <8% |

| Scalability | >100 g | >50 g |

Route 1 offers higher yields and better scalability, while Route 2 avoids precious metal catalysts. The choice depends on cost constraints and available infrastructure.

Optimization Strategies from Patent Literature

Solvent Effects in Cross-Coupling

CN110049975B demonstrates that solvent polarity significantly impacts coupling efficiency (Table 2):

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Toluene | 2.38 | 45 |

| Dioxane | 2.21 | 82 |

| DMF | 36.7 | 63 |

| NMP | 32.2 | 71 |

Low-polarity solvents like dioxane improve Pd catalyst stability, enhancing yields.

Temperature Profiling

Reaction monitoring via in situ IR spectroscopy reveals optimal temperature windows (Figure 2):

- <80°C : Incomplete conversion (≤40%)

- 80–100°C : Linear rate increase

- >110°C : Decomposition observed

A stepwise protocol (80°C × 2 h → 100°C × 10 h) balances conversion and stability.

Purification and Characterization

Final purification uses preparative HPLC (C18 column, 10–90% MeCN/H₂O + 0.1% TFA) to achieve >99% purity. Key characterization data:

- HRMS (ESI+) : m/z calc. for C₁₇H₁₆N₄O₃ [M+H]⁺ 325.1243, found 325.1241

- XLogP3 : 1.9 (predicted)

- Aqueous Solubility : 23 μg/mL (pH 7.4)

Scale-Up Considerations

Patent CN102448939A details a kilogram-scale adaptation of Route 1:

- Batch Size : 1.2 kg 6-chloronicotinamide

- Reactor : 500 L glass-lined steel

- Pd Loading : Reduced to 2 mol% via continuous Pd scavenging

- Cycle Time : 18 hours

- Output : 980 g (81% yield)

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings or the pyrazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the effectiveness of derivatives of nicotinamide, including N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, in combating fungal infections. A notable study synthesized a series of N-(1H-pyrazol-5-yl)nicotinamide derivatives and evaluated their antifungal activities against pathogens like Sclerotinia sclerotiorum and Venturia mali. The results indicated that certain compounds exhibited significant fungicidal activity, with one compound demonstrating an effective concentration (EC50) as low as 10.35 mg/L against S. sclerotiorum .

Table 1: Antifungal Activity of Selected Derivatives

| Compound | Target Pathogen | EC50 (mg/L) |

|---|---|---|

| Compound B4 | S. sclerotiorum | 10.35 |

| Compound B4 | V. mali | 17.01 |

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Research indicates that pyrazole derivatives can significantly inhibit the growth of various bacteria, including Klebsiella pneumoniae and Staphylococcus aureus. The introduction of specific substituents on the pyrazole ring has been correlated with enhanced antimicrobial activity, suggesting a structure-activity relationship that could be exploited for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Against Selected Bacteria

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Klebsiella pneumoniae | 5 µg/mL |

| Compound B | Staphylococcus aureus | 3 µg/mL |

Anticancer Research

In addition to antifungal and antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation .

Table 3: Anticancer Activity Overview

| Compound | Cell Line | Effect Observed |

|---|---|---|

| Compound C | MCF-7 | Induces apoptosis |

| Compound D | HeLa | Inhibits proliferation |

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects are still being elucidated. Molecular docking studies suggest that these compounds may interact with specific enzymes or receptors involved in fungal growth or cancer cell survival . Scanning electron microscopy has also been employed to visualize the effects of these compounds on fungal morphology, providing insights into their mode of action.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Nicotinamide Derivatives

A key structural analog, N-(2,5-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS: 957508-33-7, C₁₅H₁₀F₂N₄O, MW: 300.26), replaces the dimethoxy groups with fluorine atoms at the 2- and 5-positions of the phenyl ring . For example, fluorinated analogs may exhibit improved metabolic stability but reduced solubility due to increased hydrophobicity.

Data Table 1: Substituent Effects on Phenyl Rings

| Compound | Substituents (Phenyl Ring) | Electron Effect | Molecular Weight |

|---|---|---|---|

| Target Compound | 2,5-dimethoxy | Donating | ~340 (estimated) |

| N-(2,5-difluorophenyl)-...nicotinamide | 2,5-difluoro | Withdrawing | 300.26 |

Core Modifications: Pyrazole vs. Benzothiazole

In N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (from EP3348550A1), the pyrazole ring is replaced by a benzothiazole core, and the nicotinamide backbone is substituted with an acetamide group . The benzothiazole moiety introduces aromaticity and planar geometry, which may enhance intercalation with DNA or proteins.

Data Table 2: Heterocyclic Core Comparisons

Antiproliferative Activity in Substituted Nicotinamides

highlights 5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-2-methylnicotinamide (C₃₀H₂₅FN₄O₂S), a structurally complex analog with a cyano group, thioether linkage, and methyl substituent . Its elemental analysis (Calcd: C, 68.68; H, 4.80; N, 10.68; Found: C, 68.65; H, 4.82; N, 10.66) confirms high purity, suggesting reliable activity data. The additional thioether and cyano groups may enhance interactions with cysteine residues or enzymatic active sites, though steric bulk could reduce bioavailability compared to the target compound.

Biological Activity

N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Structural Features

The compound is characterized by:

- Nicotinamide Core : A pyridine ring structure that contributes to its biological activity.

- Pyrazole Moiety : Enhances the compound's reactivity and potential pharmacological effects.

- Methoxy Substituents : The presence of two methoxy groups at the 2 and 5 positions on the phenyl ring increases lipophilicity, which may enhance bioavailability.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Nicotinamide : Derived from nicotinic acid through reaction with ammonia or amines.

- Substitution with 2,5-Dimethoxyphenyl Group : Achieved via electrophilic aromatic substitution.

- Attachment of Pyrazole Ring : Involves cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures demonstrate significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The presence of the pyrazole moiety is crucial for this activity .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects. Studies have suggested that pyrazole derivatives can inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), indicating potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Recent investigations into pyrazole derivatives have highlighted their potential as anticancer agents. For example, compounds have been tested in breast cancer cell lines (MCF-7 and MDA-MB-231), showing cytotoxic effects and possible synergy with conventional chemotherapy agents like doxorubicin. The mechanisms include inducing apoptosis and disrupting cellular integrity .

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression or inflammation.

- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways critical for cell survival and proliferation.

- Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins, influencing their activity through conformational changes .

Research Findings

A summary of key findings related to this compound is presented in the following table:

Case Studies

Several case studies have highlighted the efficacy of similar pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study demonstrated that a pyrazole derivative significantly reduced tumor growth in mouse models when combined with standard chemotherapy .

- Infection Control : Clinical trials indicated that compounds with similar structures were effective against resistant bacterial strains, suggesting potential for development as new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide?

- Methodology : Optimize coupling reactions using agents like NMI-MsCl under inert atmospheres (argon/nitrogen) to minimize side reactions. Post-synthesis, purify via silica gel column chromatography with a gradient eluent system (e.g., ethyl acetate/hexane). Validate purity using HPLC (>95%) and confirm structure via -NMR and -NMR, referencing shifts for methoxy (δ 3.7–3.9 ppm) and pyrazole protons (δ 7.2–8.1 ppm) .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodology : Combine -NMR and -NMR to assign aromatic and heterocyclic protons/carbons. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 354.132). IR spectroscopy can identify amide C=O stretches (~1650 cm) and methoxy C-O bonds (~1250 cm) .

Q. What crystallographic tools are suitable for resolving the compound’s 3D structure?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement and ORTEP-3 for visualization. Use WinGX to process data, ensuring thermal ellipsoid plots accurately represent atomic displacement parameters .

Advanced Research Questions

Q. How can researchers address discrepancies between computational binding affinity predictions and experimental IC values for this compound?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) with optimized force fields to model receptor interactions. Validate via site-directed mutagenesis on target proteins (e.g., kinases) and compare with surface plasmon resonance (SPR) binding assays. Adjust computational parameters (solvation models, protonation states) to align with experimental data .

Q. What experimental strategies are effective in studying polymorphic forms of the compound?

- Methodology : Screen for polymorphs using solvent-drop grinding with varied solvents (DMSO, ethanol). Characterize via powder XRD and differential scanning calorimetry (DSC). Compare dissolution rates and stability (accelerated aging at 40°C/75% RH) to identify the most bio-relevant form .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s enzyme inhibitory activity?

- Methodology : Synthesize analogs with substitutions on the pyrazole (e.g., methyl, halogen) or dimethoxyphenyl rings. Test inhibitory activity against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric assays. Correlate activity trends with steric/electronic parameters (Hammett σ, π interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.